molecular formula C17H22N2 B5116936 N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B5116936
M. Wt: 254.37 g/mol
InChI Key: BFECIGCDJBMKMC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]bicyclo[221]heptan-2-amine is a complex organic compound that features an indole moiety linked to a bicycloheptane structure

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-2-4-16-15(3-1)14(11-19-16)7-8-18-17-10-12-5-6-13(17)9-12/h1-4,11-13,17-19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECIGCDJBMKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the coupling of tryptamine with a bicycloheptane derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide as a dehydrating agent to facilitate the formation of an amide bond between the amine group of tryptamine and the carboxyl group of the bicycloheptane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, typically using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

  • Reduction

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